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Compound of Interest

Compound Name: Myristyl Laurate

Cat. No.: B1583635 Get Quote

Myristyl laurate, the ester of myristyl alcohol and lauric acid, is a lipid compound with

properties that make it a promising, though not yet extensively documented, candidate for

nanoparticle-based drug delivery systems.[1] Its primary role in such systems would be as a

core lipid matrix component, particularly in the formulation of Solid Lipid Nanoparticles (SLNs)

and Nanostructured Lipid Carriers (NLCs).[2][3] These platforms are designed to enhance the

therapeutic efficacy of drugs by improving solubility, stability, and bioavailability.[4][5]

1. Role as a Solid Lipid Matrix in SLNs and NLCs

Solid Lipid Nanoparticles (SLNs) are colloidal carriers where the liquid lipid (oil) of a

conventional emulsion is replaced by a solid lipid. NLCs are a second-generation system that

improves upon SLNs by incorporating a blend of solid and liquid lipids, creating a less-ordered

crystalline structure. This imperfect matrix enhances drug loading capacity and minimizes drug

expulsion during storage.

Myristyl laurate can serve as the solid lipid component in these nanoparticles. Its functions

include:

Encapsulation of Lipophilic Drugs: Its lipid nature makes it an excellent vehicle for

solubilizing and encapsulating poorly water-soluble (lipophilic) drugs, which represent a

significant portion of new chemical entities in drug development.

Controlled Drug Release: The solid lipid matrix protects the encapsulated drug from chemical

degradation and allows for a sustained or controlled release profile, which can reduce dosing
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frequency and improve patient compliance.

Biocompatibility: Composed of physiological and biodegradable lipids, myristyl laurate-

based nanoparticles are expected to exhibit low toxicity and high biocompatibility.

2. Applications in Drug Delivery

While specific research on myristyl laurate is emerging, its properties suggest applicability in

various routes of administration, drawing parallels from similar lipid-based systems.

Topical and Dermal Delivery: Myristyl laurate is used in cosmetics as an emollient and

viscosity enhancer. In nanoparticle formulations, it can improve skin hydration and form an

occlusive film, enhancing the penetration of active ingredients through the stratum corneum.

This makes it suitable for treating skin disorders by delivering drugs directly to the affected

site, minimizing systemic side effects.

Oral Drug Delivery: For oral administration, lipid nanoparticles can protect sensitive drug

molecules from the harsh acidic and enzymatic environment of the gastrointestinal tract.

They can also enhance absorption through lymphatic pathways, bypassing the first-pass

metabolism in the liver, which often reduces the bioavailability of many drugs.

Parenteral and Targeted Delivery: Surface-modified myristyl laurate nanoparticles could be

developed for intravenous administration, enabling targeted delivery to specific tissues or

cells, such as tumors. Functionalization of the nanoparticle surface can help evade the

immune system and increase circulation time.

3. Advantages Over Other Carrier Systems

Compared to other nanocarriers like polymeric nanoparticles or liposomes, myristyl laurate-

based NLCs and SLNs offer distinct advantages:

Enhanced Stability: The solid core provides better physical stability and protects labile drugs

more effectively than the aqueous core of liposomes.

High Drug Loading: NLCs, in particular, offer a higher drug loading capacity compared to

first-generation SLNs.
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Ease of Scale-Up: The production methods for lipid nanoparticles, such as high-pressure

homogenization, are well-established and can be scaled up for industrial manufacturing.

While direct studies are limited, the physicochemical properties of myristyl laurate strongly

support its potential as a key excipient in the development of next-generation nanoparticle drug

delivery systems.

Quantitative Data
The following tables summarize representative quantitative data from studies on nanoparticles

formulated with structurally similar lipids, such as myristyl myristate, which serve as a proxy for

the expected performance of myristyl laurate-based systems.

Table 1: Physicochemical Properties of Representative Myristyl Myristate Solid Lipid

Nanoparticles (SLNs)

Parameter Value Reference

Mean Diameter 118 nm

Polydispersity Index (PDI) < 0.2

Zeta Potential -4.0 mV

| Physical Stability | No significant changes at 4°C for 3 months | |

Table 2: In Vitro Biocompatibility of Representative Myristyl Myristate SLNs on Human

Lymphocytes (MTT Assay)

Concentration
(µg/mL)

Cell Viability after
24h (%)

Cell Viability after
48h (%)

Reference

18.75 > 90% Not specified

37.50 > 90% Not specified

75.00 > 90% Not specified

150.00 > 90% Decreased
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| 300.00 | > 90% | Decreased | |

Experimental Protocols
Here are detailed protocols for the formulation, characterization, and evaluation of myristyl
laurate-based nanoparticles.

Protocol 1: Formulation of Myristyl Laurate
Nanoparticles by High-Pressure Homogenization (HPH)
This protocol describes the hot homogenization technique, a widely used method for producing

SLNs and NLCs.

Materials:

Myristyl Laurate (Solid Lipid)

Liquid Lipid (e.g., Oleic Acid, for NLCs)

Active Pharmaceutical Ingredient (API), lipophilic

Surfactant (e.g., Polysorbate 80 / Tween 80)

Purified Water

Procedure:

Preparation of Lipid Phase:

Weigh the required amounts of myristyl laurate and the liquid lipid (for NLCs).

Heat the lipid mixture to 5-10°C above the melting point of myristyl laurate until a clear,

homogenous molten liquid is formed.

Add the pre-weighed lipophilic API to the molten lipid phase and stir until completely

dissolved.

Preparation of Aqueous Phase:
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Dissolve the surfactant (e.g., 0.5% - 5% w/w) in purified water.

Heat the aqueous phase to the same temperature as the lipid phase.

Pre-Emulsification:

Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g.,

using an Ultra-Turrax) at 8,000-10,000 rpm for 5-10 minutes. This forms a coarse oil-in-

water (o/w) pre-emulsion.

High-Pressure Homogenization:

Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to

the same temperature.

Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar.

Cooling and Nanoparticle Formation:

The resulting hot nanoemulsion is then cooled down to room temperature or in an ice

bath.

During cooling, the lipid recrystallizes and forms solid nanoparticles.

Storage:

Store the final nanoparticle dispersion at 4°C for further characterization.

Protocol 2: Characterization of Myristyl Laurate
Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the stability and in vivo fate of nanoparticles.

Procedure:
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Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid

multiple scattering effects.

Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern

Zetasizer).

Measure the particle size (Z-average), PDI, and zeta potential at 25°C.

Perform measurements in triplicate and report the mean ± standard deviation.

B. Entrapment Efficiency (EE) and Drug Loading (DL)

EE refers to the percentage of the initial drug that is successfully encapsulated in the

nanoparticles.

Procedure:

Separate the free, unentrapped drug from the nanoparticles. A common method is ultra-

centrifugation.

Transfer a known volume of the nanoparticle dispersion to a centrifugal filter tube (e.g.,

Amicon®, with a molecular weight cutoff below that of the nanoparticle).

Centrifuge at high speed (e.g., 4100 x g for 20 min) to separate the aqueous phase

containing the free drug (filtrate) from the nanoparticles.

Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g.,

HPLC, UV-Vis Spectroscopy).

Calculate EE and DL using the following formulas:

EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Nanoparticle Weight] x 100

Protocol 3: In Vitro Drug Release Study
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This protocol assesses the rate and extent of drug release from the nanoparticles over time,

often using the dialysis bag method.

Materials:

Nanoparticle dispersion

Dialysis membrane (with appropriate MWCO)

Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, sometimes with a small

amount of surfactant to maintain sink conditions)

Procedure:

Soak the dialysis membrane in the release medium as per the manufacturer's instructions.

Pipette a precise volume (e.g., 1-2 mL) of the myristyl laurate nanoparticle dispersion into

the dialysis bag and securely seal both ends.

Submerge the sealed bag in a known volume (e.g., 100 mL) of the release medium in a

beaker.

Place the beaker in a shaker water bath maintained at 37°C with constant agitation.

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample

(e.g., 1 mL) from the release medium.

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed

release medium to maintain a constant volume and sink conditions.

Analyze the drug concentration in the collected samples using a validated analytical method

(e.g., HPLC).

Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
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The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a

measure of cell viability and cytotoxicity.

Materials:

Cell line (e.g., human lymphocytes, HaCaT keratinocytes, or a cancer cell line relevant to the

drug's application)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Myristyl laurate nanoparticle dispersion (sterile-filtered)

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilizing agent (e.g., DMSO, isopropanol)

96-well plates

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate

for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

Treatment:

Prepare serial dilutions of the myristyl laurate nanoparticle dispersion in the cell culture

medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL).

Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the

respective wells.

Include a positive control (e.g., Triton X-100 for cell death) and a negative control (cells

with medium only for 100% viability).

Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).

MTT Addition:
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After incubation, remove the treatment medium.

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT

into purple formazan crystals.

Solubilization: Add 100 µL of a solubilizing agent to each well and mix thoroughly to dissolve

the formazan crystals.

Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a

microplate reader.

Calculation: Calculate cell viability using the formula:

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100

Protocol 5: Cellular Uptake Study by Fluorescence
Microscopy
This protocol visualizes the internalization of nanoparticles into cells.

Materials:

Fluorescently labeled nanoparticles (encapsulating a fluorescent dye like Coumarin-6 or

labeled with a fluorescent tag)

Cell line cultured on glass coverslips in a petri dish or multi-well plate

Nuclear stain (e.g., DAPI or Hoechst)

Membrane stain (optional, e.g., Rhodamine B)

Paraformaldehyde (PFA) for cell fixation

Mounting medium

Confocal Laser Scanning Microscope (CLSM)
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Procedure:

Cell Seeding: Seed cells on sterile glass coverslips and allow them to adhere for 24 hours.

Treatment: Treat the cells with the fluorescently labeled myristyl laurate nanoparticle

dispersion at a specific concentration for different time points (e.g., 1, 4, 12 hours).

Washing: After incubation, wash the cells three times with cold PBS to remove non-

internalized nanoparticles.

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Staining:

Wash the cells again with PBS.

Incubate with a nuclear stain (e.g., Hoechst) for 10-15 minutes to label the cell nuclei.

Mounting: Wash the cells, and then mount the coverslips onto microscope slides using an

appropriate mounting medium.

Imaging: Visualize the slides using a confocal microscope. The fluorescent signal from the

nanoparticles inside the cells will indicate cellular uptake. The location relative to the nucleus

can provide clues about the internalization pathway.

Visualizations
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Caption: Experimental workflow for the formulation and characterization of myristyl laurate
nanoparticles.
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Caption: Workflow for the in vitro evaluation of myristyl laurate nanoparticles.
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Caption: Conceptual model of a drug molecule encapsulated within a myristyl laurate-based

NLC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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